molecular formula C10H12N2O B136569 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one CAS No. 148842-85-7

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Cat. No.: B136569
CAS No.: 148842-85-7
M. Wt: 176.21 g/mol
InChI Key: NNKKOFWZPFHHCX-UHFFFAOYSA-N
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Description

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one: is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen atoms. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one typically involves the intramolecular cyclization of amino acid derivatives. One common method is the reductive amination of ortho-formyl phenylalanine derivatives, followed by intramolecular lactam formation. This process can be carried out under mild reaction conditions using reducing agents such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepines .

Scientific Research Applications

Chemistry: In chemistry, 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .

Biology: The compound has been studied for its potential biological activities, including its ability to induce β-turns in peptides. This property makes it useful in the design of peptide mimetics and other biologically active molecules .

Medicine: In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They have been investigated for their activity as opioid receptor antagonists, integrin antagonists, and tyrosine kinase inhibitors .

Industry: The compound’s versatility extends to industrial applications, where it is used in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one involves its interaction with specific molecular targets. For instance, as an opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain perception. The compound’s ability to induce β-turns in peptides is attributed to its conformational constraints, which stabilize specific secondary structures in peptides .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce β-turns in peptides and its potential as a therapeutic agent set it apart from other similar compounds .

Properties

IUPAC Name

4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKKOFWZPFHHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NCC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 2
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 3
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 4
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 5
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
Reactant of Route 6
4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

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